REACTION_CXSMILES
|
[C:1](OC(=O)C)(=[O:3])[CH3:2].[OH:8][C:9]1[CH:14]=[CH:13][CH:12]=[C:11]([OH:15])[C:10]=1[CH3:16].[C:17](=[O:20])([O-])[O-].[K+].[K+].[C:23](#N)C>>[C:1]([O:8][C:9]1[CH:14]=[CH:13][CH:12]=[C:11]([O:15][C:17](=[O:20])[CH3:23])[C:10]=1[CH3:16])(=[O:3])[CH3:2] |f:2.3.4|
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Name
|
|
Quantity
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15 mL
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Type
|
reactant
|
Smiles
|
C(C)(=O)OC(C)=O
|
Name
|
|
Quantity
|
6.2 g
|
Type
|
reactant
|
Smiles
|
OC1=C(C(=CC=C1)O)C
|
Name
|
|
Quantity
|
27.6 g
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
Name
|
|
Quantity
|
62 mL
|
Type
|
reactant
|
Smiles
|
C(C)#N
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Type
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CUSTOM
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Details
|
was stirred on an ice-water bath, over 3 minutes
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Rate
|
UNSPECIFIED
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RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
|
WAIT
|
Details
|
The stirring was stopped 27 minutes
|
Duration
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27 min
|
Type
|
WAIT
|
Details
|
to stand at room temperature overnight
|
Duration
|
8 (± 8) h
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
STIRRING
|
Details
|
The filtrate was stirred
|
Type
|
CUSTOM
|
Details
|
settled in a separatory funnel as 100 mL of toluene and 50 mL of water
|
Type
|
ADDITION
|
Details
|
was added
|
Type
|
WASH
|
Details
|
the organic layer was washed with 25 mL of water twice
|
Type
|
CUSTOM
|
Details
|
the solvent was evaporated
|
Reaction Time |
3 min |
Name
|
|
Type
|
product
|
Smiles
|
C(C)(=O)OC1=C(C(=CC=C1)OC(C)=O)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 10.3 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |